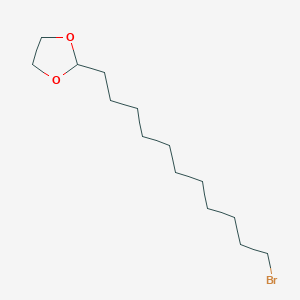
4-Fluoroisoquinoline-8-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroisoquinoline-8-sulfonicacid is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorine atom at the 4th position and a sulfonic acid group at the 8th position on the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroisoquinoline-8-sulfonicacid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of isoquinoline derivatives followed by sulfonation. Here is a general outline of the synthetic route:
Fluorination: Isoquinoline is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the 4th position.
Sulfonation: The fluorinated isoquinoline is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoquinoline-8-sulfonicacid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation can produce isoquinoline N-oxides.
Scientific Research Applications
4-Fluoroisoquinoline-8-sulfonicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinoline-8-sulfonicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can increase its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroisoquinoline-8-sulfonicacid
- 4-Bromoisoquinoline-8-sulfonicacid
- 4-Methylisoquinoline-8-sulfonicacid
Uniqueness
4-Fluoroisoquinoline-8-sulfonicacid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in different reactivity and interaction profiles compared to its chloro, bromo, or methyl analogs. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H6FNO3S |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-fluoroisoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-8-5-11-4-7-6(8)2-1-3-9(7)15(12,13)14/h1-5H,(H,12,13,14) |
InChI Key |
TWSHUJWIFNNTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)




![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)

![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)



![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

